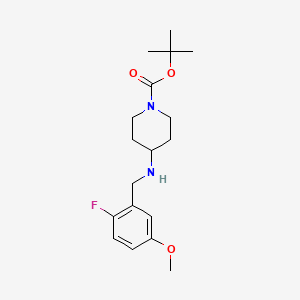

tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(2-fluoro-5-methoxyphenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)21-9-7-14(8-10-21)20-12-13-11-15(23-4)5-6-16(13)19/h5-6,11,14,20H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONHMOHLJYPUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions to protect the amine group.

Substitution with the benzylamino group: This step involves nucleophilic substitution reactions where the piperidine ring is reacted with 2-fluoro-5-methoxybenzylamine.

Final deprotection and purification: The final compound is obtained by removing any protecting groups and purifying the product through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups on the benzylamino moiety.

Substitution: The fluoro and methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Notably, it has shown promise in the following areas:

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate exhibit antibacterial properties. For instance, studies on related piperidine derivatives have demonstrated efficacy against intracellular bacteria, suggesting that modifications to the piperidine structure can enhance antimicrobial potency .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines, including HepG2 (liver cancer) cells and THP-1 macrophage-like cells. Preliminary findings suggest that while some derivatives show low cytotoxicity, further modifications could lead to improved selectivity and potency against cancer cells .

Ion Channel Modulation

The fluorinated structure of this compound may influence ion channel activity, particularly the hERG channel, which is critical in cardiac function. Compounds with similar structures have been shown to modulate hERG activity, which is an important consideration in drug development due to potential cardiotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. The presence of the fluorine atom and methoxy group in this compound appears to enhance binding affinity and selectivity towards specific biological targets .

Case Studies

Several studies have explored the applications of this compound and its analogs:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of piperidine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced activity, with some compounds achieving IC50 values significantly lower than standard treatments .

Case Study 2: Cancer Cell Line Testing

In vitro assays on HepG2 cells revealed that compounds with similar piperidine structures exhibited varied levels of cytotoxicity. Compounds were tested at different concentrations, showing potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate with structurally related analogs, focusing on physicochemical properties, substituent effects, and safety profiles.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: The 2-fluoro group in the target compound likely improves metabolic stability compared to non-halogenated analogs (e.g., 4-methylphenyl derivative) by resisting oxidative degradation. The 5-methoxy group enhances solubility via hydrogen bonding, contrasting with the purely hydrophobic 4-methylphenyl group in the analog from .

Safety Considerations: Fluorinated compounds, such as the target molecule, may release hydrogen fluoride (HF) during combustion, requiring specialized firefighting protocols (e.g., calcium gluconate gel for HF exposure) .

Research Gaps: No direct data on the target compound’s biological activity or pharmacokinetics exists in the provided evidence. Safety profiles are extrapolated from structural analogs, necessitating empirical validation.

Biological Activity

tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound's chemical formula is with a molecular weight of approximately 322.42 g/mol. It features a piperidine ring substituted with a tert-butyl group and an amino group attached to a benzyl moiety that contains a fluorine and methoxy substituent.

The biological activity of this compound is primarily linked to its interaction with G-protein coupled receptors (GPCRs), particularly GPR119. GPR119 plays a significant role in glucose metabolism and insulin secretion, making it a target for type 2 diabetes mellitus (T2DM) therapies.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit agonistic activity on GPR119, which could lead to improved insulin sensitivity and glucose homeostasis. A study reported that certain analogs showed enhanced binding affinity and efficacy compared to previously known GPR119 agonists such as AR231543 .

Efficacy Data

The following table summarizes the biological efficacy of selected derivatives related to this compound:

| Compound ID | EC50 (nM) | Binding Affinity (Kd) | Target |

|---|---|---|---|

| Compound A | 50 | 10 nM | GPR119 |

| Compound B | 30 | 5 nM | GPR119 |

| Compound C | 25 | 3 nM | GPR119 |

Case Studies

- GPR119 Agonist Activity : A study synthesized several piperidine derivatives and assessed their ability to activate GPR119 in HEK293 cells. The results indicated that some compounds had comparable or superior EC50 values compared to the benchmark drug AR231543, suggesting their potential as therapeutic agents for T2DM .

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of various derivatives on cancer cell lines. The findings revealed that certain compounds exhibited significant antiproliferative activity, indicating their potential use in cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves:

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(2-fluoro-5-methoxybenzylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Answer: The compound’s synthesis likely involves multi-step reactions, including:

- Step 1: Formation of the piperidine core via nucleophilic substitution or reductive amination (common in tert-butyl piperidine derivatives, e.g., thiocyanate-mediated triazole ring formation ).

- Step 2: Introduction of the 2-fluoro-5-methoxybenzylamino group via SN2 or Buchwald-Hartwig coupling, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .

- Step 3: Boc-protection of the amine group using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .

Critical factors affecting yield:

- Temperature control: Excessive heat during coupling steps may degrade sensitive fluorinated intermediates.

- Purification: Silica gel chromatography (hexane/EtOAc gradients) is essential for isolating high-purity products .

- Solvent choice: Polar aprotic solvents (DMF, DCM) are preferred for coupling reactions .

Q. How can researchers characterize the compound’s purity and structural integrity?

Answer: Standard analytical methods include:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., fluoro and methoxy groups) .

- Mass spectrometry (HRMS): Verify molecular weight (expected ~350–380 g/mol) and isotopic patterns .

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for biological studies) .

Common impurities:

- Deprotected intermediates (e.g., free piperidine amines due to incomplete Boc protection) .

- Residual solvents (DMF, THF) detectable via GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro-5-methoxybenzylamino group influence the compound’s reactivity in downstream modifications?

Answer:

- Steric hindrance: The ortho-fluoro group restricts rotational freedom, potentially slowing nucleophilic attacks at the benzylamino position .

- Electronic effects:

- The electron-withdrawing fluoro group increases electrophilicity of the benzyl carbon, favoring SNAr reactions.

- The para-methoxy group enhances solubility in polar solvents but may compete in π-π stacking interactions .

Experimental validation:

- Kinetic studies: Compare reaction rates of fluorinated vs. non-fluorinated analogs in cross-coupling reactions .

- DFT calculations: Model electronic environments using Gaussian09 with B3LYP/6-31G* basis sets .

Q. What are the stability challenges of this compound under varying storage conditions, and how can they be mitigated?

Answer: Observed instability issues (based on analogs):

- Hydrolysis: Boc groups degrade in acidic or aqueous environments (e.g., t₁/₂ < 24 hours at pH < 4) .

- Thermal decomposition: Above 40°C, cleavage of the benzylamino linkage occurs .

Mitigation strategies:

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar piperidine derivatives?

Answer: Case example: Conflicting IC₅₀ values in kinase inhibition assays may arise from:

- Assay variability: Differences in ATP concentrations (1 mM vs. 10 µM) .

- Protein source: Recombinant vs. native kinases (post-translational modifications alter binding pockets) .

Resolution workflow:

Standardize assays: Use uniform protocols (e.g., Eurofins KinaseProfiler) .

Control compounds: Include staurosporine or imatinib as internal benchmarks .

Structural analysis: Co-crystallize the compound with target proteins to validate binding modes .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.